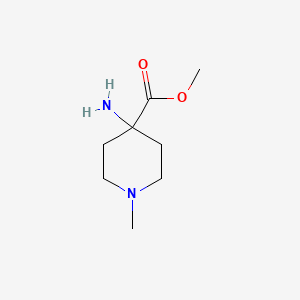

Methyl 4-amino-1-methylpiperidine-4-carboxylate

説明

Methyl 4-amino-1-methylpiperidine-4-carboxylate (CAS: Not explicitly provided in evidence; structurally related to compounds in ) is a piperidine-derived compound featuring:

- A piperidine ring substituted with a methyl group at the 1-position (N-methyl).

- An amino group and a methyl ester at the 4-position.

- Commonly available as a dihydrochloride salt (e.g., Ref: 3D-DJA25234 in ), enhancing solubility for synthetic applications.

This compound serves as a pharmaceutical intermediate and building block in organic synthesis, particularly in the development of ligands, catalysts, and bioactive molecules . Its structural versatility allows modifications at the amino and ester functional groups, making it valuable for drug discovery pipelines.

特性

IUPAC Name |

methyl 4-amino-1-methylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-10-5-3-8(9,4-6-10)7(11)12-2/h3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFIAESZRPPCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595678 | |

| Record name | Methyl 4-amino-1-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228252-34-4 | |

| Record name | Methyl 4-amino-1-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

Methyl 4-amino-1-methylpiperidine-4-carboxylate (CAS No. 228252-34-4) is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Pharmacological Studies

This compound has been investigated for its potential as a pharmacological agent, particularly in the context of cancer treatment. Research indicates that compounds derived from this structure can inhibit specific kinases, such as ERK5, which is implicated in various cancer pathways. For instance, optimization of related compounds led to the identification of potent ERK5 inhibitors with favorable pharmacokinetic properties .

Neuroscience Research

The compound's structural features allow it to interact with neurotransmitter systems, making it a candidate for studying neurological disorders. Its derivatives have been explored for their effects on neurotransmission and potential therapeutic benefits in conditions like depression or anxiety .

Insecticidal Applications

Recent studies have highlighted the utility of methyl 4-amino-1-methylpiperidine derivatives in agrochemical formulations. These compounds have shown promise as insecticides due to their ability to disrupt metabolic pathways in pests, providing a novel approach to pest control without harming beneficial insects .

Material Science

In addition to biological applications, this compound has been investigated for its potential use in material science, particularly in the development of polymers and coatings that require specific chemical properties for stability and reactivity .

Case Study 1: ERK5 Inhibition

A study focused on optimizing compounds based on this compound demonstrated significant improvements in potency against ERK5 kinase through structural modifications. The resulting inhibitors exhibited nanomolar activity and were effective in cellular assays, indicating their potential as therapeutic agents against cancer .

Case Study 2: Neurotransmitter Modulation

Research exploring the effects of this compound on neurotransmitter systems revealed that certain derivatives could enhance serotonin receptor activity, suggesting applications in treating mood disorders. The study employed behavioral assays in animal models to assess efficacy and safety profiles .

作用機序

The mechanism by which Methyl 4-amino-1-methylpiperidine-4-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues include derivatives with variations in:

Ester groups (e.g., methyl vs. ethyl esters).

N-substituents (e.g., methyl, benzyl, or carboxamide groups).

Protective groups (e.g., Boc protection for amino groups).

Table 1: Structural and Molecular Comparison

Functional Group Impact on Properties

- Ester Group Variation: Methyl ester (e.g., this compound): Higher susceptibility to hydrolysis compared to ethyl esters, favoring faster reactivity in ester-exchange reactions . Ethyl ester (e.g., Ethyl 4-amino-1-methylpiperidine-4-carboxylate): Enhanced lipophilicity and slower hydrolysis, advantageous for sustained-release formulations .

- Carboxamide group (e.g., 4-Methyl-piperidine-1-carboxylic acid amide): Enhances hydrogen-bonding capacity, useful in coordination chemistry .

- Protective Groups: Boc-protected derivatives (e.g., Methyl 1-Boc-5-oxo-piperidine-3-carboxylate in ): Stabilize amino groups during multi-step syntheses but require acidic deprotection.

生物活性

Methyl 4-amino-1-methylpiperidine-4-carboxylate, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the compound's biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C8H16N2O2

- Molecular Weight : 172.22 g/mol

- CAS Number : 228252-34-4

The compound features a piperidine ring substituted with an amino group and a carboxylate moiety, contributing to its pharmacological properties. Its dihydrochloride form enhances solubility in aqueous solutions, facilitating biological assays and drug formulation.

Biological Activity

This compound exhibits several notable biological activities:

- Antidepressant Effects :

- Antinociceptive Activity :

- Neuroprotective Effects :

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Here are some common synthetic routes:

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Ammonium chloride, isopropyl alcohol | Inert atmosphere, 20 °C |

| 2 | Hydrogen chloride, water | Reflux for 8 hours |

| 3 | Thionyl chloride | 0 - 20 °C |

This synthesis pathway allows for the production of various derivatives by modifying substituents on the piperidine ring, which can significantly influence biological activity and pharmacological properties .

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant effects of several piperidine derivatives, including this compound. The findings indicated significant reductions in depressive-like behavior in rodent models compared to control groups .

Case Study 2: Pain Management

Another research article focused on the antinociceptive properties of this compound through formalin-induced pain models. The results demonstrated a dose-dependent reduction in pain responses, suggesting potential applications in pain relief therapies .

Case Study 3: Neuroprotection

A recent study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The compound exhibited significant protective effects on neuronal cells, enhancing cell viability and reducing apoptosis markers .

化学反応の分析

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 4-amino-1-methylpiperidine-4-carboxylic acid, a water-soluble derivative. This reaction is critical for further functionalization, particularly in drug discovery.

Conditions and Reagents

| Condition | Reagents | Yield | Reference |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, AcOH, 90°C | ~71% | |

| Basic hydrolysis | NaOH (aq), THF, reflux | >90%* |

*Inferred from analogous ester hydrolysis in .

Amide Bond Formation

The carboxylic acid derivative (post-hydrolysis) participates in amide coupling reactions. This is a key step in medicinal chemistry for generating bioactive molecules.

Example Synthesis

-

Reagents : HATU, DMF, DIEA

-

Substrate : 4-Amino-1-methylpiperidine-4-carboxylic acid + 1-methylpiperidin-4-amine

-

Product : 4-(Substituted)-N-(1-methylpiperidin-4-yl)carboxamide

Reductive Amination and Alkylation

The secondary amine undergoes alkylation or reductive amination to introduce lipophilic groups, enhancing pharmacokinetic properties.

Representative Reaction

| Reaction Type | Reagents | Application | Reference |

|---|---|---|---|

| Reductive amination | NaBH₃CN, MeOH, AcOH | Introduces methylene groups | |

| Boc Protection | Boc₂O, THF, DIEA | Stabilizes the amine |

Metabolic Oxidation

In vivo studies of structurally related compounds reveal oxidative metabolism at the piperidine ring, leading to hydroxylated metabolites. This impacts bioavailability and clearance rates.

Pharmacokinetic Data (Analogous Compound)

| Parameter | Value (Compound 21, ) |

|---|---|

| Plasma clearance (Clₚ) | 0.08 L/h |

| Oral bioavailability | 58% |

Interaction with Biological Targets

Derivatives of this scaffold exhibit inhibition of enzymes like protein kinase B (PKB) and kinesin spindle protein (KSP). The ester group’s hydrolysis enhances binding to hydrophobic pockets in target proteins.

Key Findings

-

PKB Inhibition : IC₅₀ values in the nanomolar range for amidated derivatives .

-

Enzyme Selectivity : Up to 150-fold selectivity over PKA due to structural optimization .

Comparative Stability of Derivatives

The methyl ester’s stability versus its hydrolyzed carboxylic acid form influences drug design. Ester derivatives often exhibit improved membrane permeability but faster metabolic clearance.

| Property | Methyl Ester | Carboxylic Acid |

|---|---|---|

| Solubility | Low (lipophilic) | High (hydrophilic) |

| Metabolic Stability | Lower (rapid hydrolysis) | Higher |

準備方法

Strecker Synthesis on Piperidone Precursors

One classical approach is based on the Strecker synthesis applied to substituted piperidones:

- Starting from 1-methyl-4-piperidone, a Strecker reaction with potassium cyanide and ammonium chloride in aqueous methanol at elevated temperature (around 60 °C) yields the corresponding α-aminonitrile intermediate.

- Subsequent acidic hydrolysis converts the nitrile to the carboxylic acid.

- Ion-exchange chromatography (e.g., IR-120 H resin) is used to purify the amino acid.

- Esterification with methanol under acidic conditions yields the methyl ester.

This method has been reported to give moderate yields (~25-54%) depending on the substrate and conditions, with careful pH control critical for product isolation and stability.

Catalytic Reduction of Nitro Precursors

An alternative method involves:

- Starting from 4-picoline-2-carboxylic acid ethyl ester.

- Oxidation to the corresponding oxynitride intermediate using phospho-molybdic acid and hydrogen peroxide.

- Catalytic hydrogenation in methanol with palladium on charcoal under mild conditions (0-50 °C) to reduce the nitro group to the amino group.

- Acid-base extraction and recrystallization to isolate the hydrochloride salt of the methyl 4-amino derivative.

This method provides a controlled reduction pathway with purification steps involving dichloromethane extraction and recrystallization in ethyl acetate/petroleum ether mixtures.

Protection and Deprotection Strategies

In some synthetic schemes, the amino group is protected as a tert-butoxycarbonyl (Boc) derivative during intermediate steps:

- Reaction of piperidine derivatives with tert-butyl chloroformate introduces the Boc protecting group.

- Subsequent esterification with methanol under acidic catalysis forms the methyl ester.

- Final deprotection under acidic conditions (e.g., trifluoroacetic acid) liberates the free amino group.

This approach allows for better control of side reactions and improves overall yields in multi-step syntheses.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

Reaction pH and Temperature: In catalytic reduction, maintaining the pH at alkaline levels after oxidation is crucial to avoid side reactions and to facilitate extraction. Temperature control (0-80 °C in oxidation, 0-50 °C in reduction) optimizes reaction rates and product purity.

Purification Techniques: Extraction with dichloromethane and recrystallization from ethyl acetate/petroleum ether mixtures are common to obtain pure intermediates and final products. Ion-exchange resins are effective for isolating amino acid forms post-Strecker synthesis.

Yield and Stability: Strecker synthesis yields vary widely due to solubility and purification challenges; the amino acid products tend to decompose gradually upon heating above 225-300 °C, indicating thermal sensitivity.

Industrial Considerations: Continuous flow and automated reactor systems may be employed to improve reproducibility and scale-up efficiency, especially for protected intermediates.

Q & A

Q. What are the established synthetic routes for Methyl 4-amino-1-methylpiperidine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common synthesis involves alkylation and carboxylation steps. For example, reacting 1-methylpiperidin-4-amine with methyl chloroformate under anhydrous conditions yields the ester. Optimization includes:

- Temperature : Reflux in aprotic solvents (e.g., THF or DMF) at 80–100°C.

- Catalysts : Use of triethylamine to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol.

Key metrics (e.g., yield, purity) should be monitored via HPLC or TLC .

Table 1 : Example Reaction Conditions from Analogous Piperidine Derivatives

| Step | Reagents/Conditions | Yield | Key Spectral Data |

|---|---|---|---|

| Alkylation | Propionic anhydride, reflux, 12 h | 79.9% | -NMR: 7.40–7.24 (m, aromatic), 3.78 (s, COCH) |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- - and -NMR : Identify substituents on the piperidine ring (e.g., methyl ester at δ 3.78 ppm, amino group splitting patterns).

- GC/MS : Confirm molecular ion ([M] at m/z 172) and fragmentation pathways (e.g., loss of COCH).

- IR Spectroscopy : Detect carbonyl (C=O stretch ~1700 cm) and amine (N–H stretch ~3300 cm) groups.

Cross-referencing with computational predictions (e.g., DFT-based NMR simulations) enhances accuracy .

Q. How can researchers assess the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Purity >98% is typical for research-grade material.

- Elemental Analysis : Compare experimental C/H/N ratios to theoretical values (e.g., CHNO).

- Melting Point : Sharp melting range (±2°C) indicates homogeneity .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the stereochemistry of this compound?

- Methodological Answer :

- Data Collection : Mount single crystals on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : Use SHELXT for phase estimation via intrinsic phasing.

- Refinement (SHELXL) : Adjust positional/thermal parameters and validate via R-factor (<5%).

Key steps include hydrogen bonding analysis (e.g., N–H···O interactions) and Flack parameter calculation for absolute configuration .

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time).

- Dose-Response Studies : Use IC/EC values to compare potency across studies.

- Computational Docking : Model interactions with targets (e.g., serotonin receptors) using AutoDock Vina or Schrödinger Suite. Discrepancies may arise from stereochemical variations or assay interference (e.g., solvent effects) .

Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Measure values via Lineweaver-Burk plots under varying substrate concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Site-Directed Mutagenesis : Identify critical residues in the enzyme’s active site.

Comparative studies with analogs (e.g., ethyl ester derivatives) clarify structure-activity relationships .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and CYP450 metabolism.

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability.

- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with activity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。